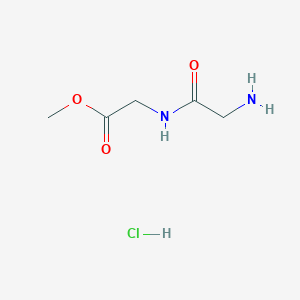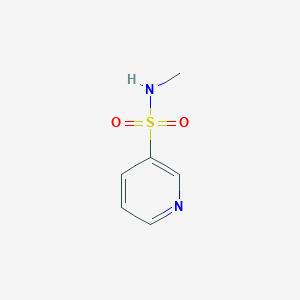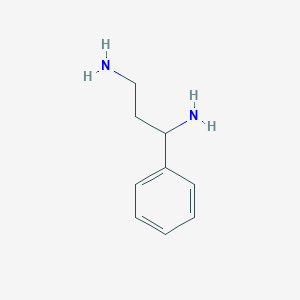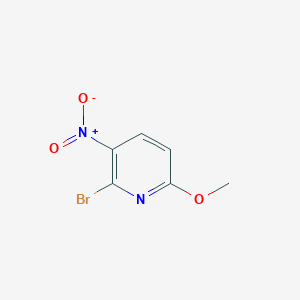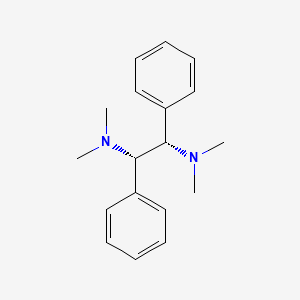
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine” is a type of organic compound. It contains a diphenylethane backbone with two amine (-NH2) functional groups and four methyl (-CH3) groups attached. The (1S,2S) prefix indicates the stereochemistry of the molecule, meaning that it is a specific isomer of this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable diphenylethane derivative with a source of the amine group, such as an amine salt or ammonia, in the presence of a catalyst. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings attached to a central ethane group. The amine and methyl groups would be attached to the central carbon atoms. The exact spatial arrangement of these groups would be determined by the stereochemistry indicated by the (1S,2S) prefix .
Chemical Reactions Analysis
As an amine, this compound would be expected to participate in a variety of chemical reactions. Amines are basic, so they can react with acids to form amine salts. They can also undergo reactions with electrophiles, and can act as ligands in coordination chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the phenyl rings and the amine groups, as well as the stereochemistry, would influence properties such as solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Chiral Ligand Synthesis and Characterization
A study by Huang Xiao et al. described the synthesis of novel chiral tetradentate bisferrocenyl ligands derived from (1S,2S)-1,2-diphenylethane-1,2-diamine. These ligands were characterized using a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectra, showcasing their potential in enantioselective catalysis (Huang Xiao, 2007).
CO2 Capture Technologies
Research led by Min Xiao et al. explored the use of tertiary diamines, including N,N,N',N'-tetramethyl-1,2-ethanediamine, in post-combustion CO2 capture. The study focused on the acid-base properties of these diamines and their ability to form bicarbonate, indicating their potential as efficient CO2 absorbents. This work contributes to the development of more sustainable and efficient methods for CO2 capture (Min Xiao et al., 2020).
Asymmetric Synthesis
A paper by A. Kucherenko et al. reported on a (1S,2S)-1,2-diphenylethane-1,2-diamine derivative modified with an N-(4-carboxybutyl)imidazolium cation, used as a recyclable organocatalyst in asymmetric Michael reactions. This catalyst facilitated the synthesis of high-value products with significant enantioselectivity, highlighting its application in the preparation of chiral molecules (A. Kucherenko et al., 2014).
Host-Guest Chemistry
Sanfaori Brahma et al. discussed the synthesis of chiral tweezer-diamine complexes utilizing (1S,2S)-1,2-diphenylethylene diamine as a component. These complexes exhibited enhanced bisignate circular dichroism, demonstrating the influence of chiral substrates on the host-guest interactions in supramolecular chemistry (Sanfaori Brahma et al., 2014).
Stereoselective Recognition and Complex Formation
Research by Woosung Kim et al. revealed that a Zn(II) complex, when combined with chiral vicinal diamines including (1S,2S)-1,2-diphenylethylene diamine, binds stereoselectively, forming complexes with distinct chiral recognition. This study underscores the importance of stereochemistry in the development of selective molecular recognition systems (Woosung Kim et al., 2006).
Propiedades
IUPAC Name |
(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJZKKJRGGLPH-ROUUACIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518246 |
Source


|
| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
CAS RN |
91361-07-8 |
Source


|
| Record name | (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

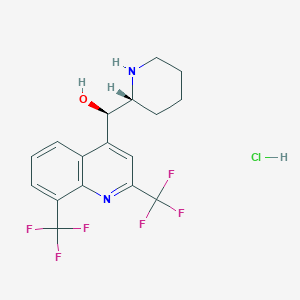
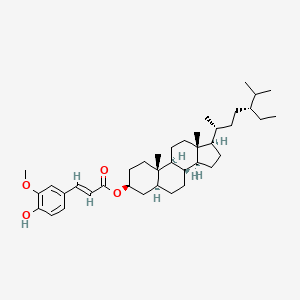

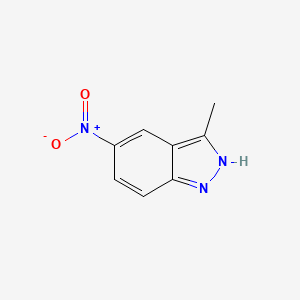
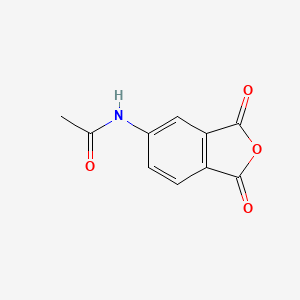
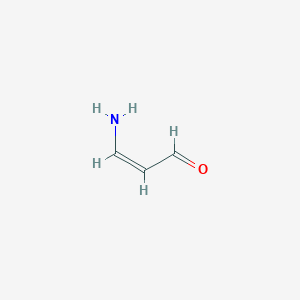
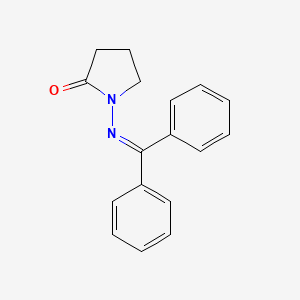
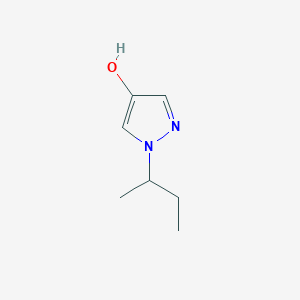
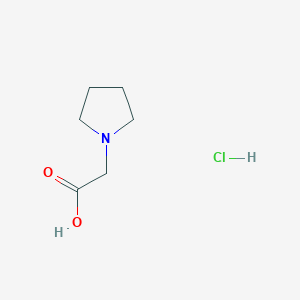
![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
